4-(3-Formylphenyl)-2-methylphenol

Description

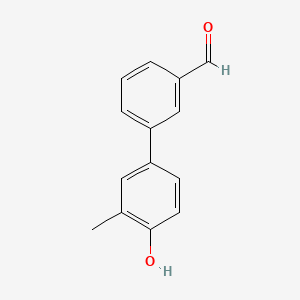

4-(3-Formylphenyl)-2-methylphenol is a phenolic derivative featuring a methyl group at the ortho-position (C2) and a 3-formylphenyl substituent at the para-position (C4) of the phenol ring.

Properties

IUPAC Name |

3-(4-hydroxy-3-methylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-7-13(5-6-14(10)16)12-4-2-3-11(8-12)9-15/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZYCXWUWRCUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50683701 | |

| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261948-09-7 | |

| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Formylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the formylation of 2-methylphenol (o-cresol) using a Vilsmeier-Haack reaction, which employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions, yielding the desired formylated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Formylphenyl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 4-(3-Carboxyphenyl)-2-methylphenol.

Reduction: 4-(3-Hydroxymethylphenyl)-2-methylphenol.

Substitution: 4-(3-Nitrophenyl)-2-methylphenol or 4-(3-Halophenyl)-2-methylphenol.

Scientific Research Applications

4-(3-Formylphenyl)-2-methylphenol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Formylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds and engage in electrophilic aromatic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Simple Methylphenols

- 2-Methylphenol (o-Cresol) and 4-Methylphenol (p-Cresol): These isomers lack the formylphenyl group, resulting in lower molecular weights (108.14 g/mol) and simpler reactivity profiles. They are common lignin degradation products and exhibit bactericidal properties . Compared to 4-(3-Formylphenyl)-2-methylphenol, their reduced polarity leads to higher volatility and lower boiling points (~191°C for o-cresol vs. estimated >250°C for the target compound). Key Difference: The formyl group in this compound enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation), which are absent in simple methylphenols .

Alkoxy-Substituted Phenols (PBP Series)

The PBP series (e.g., PBP-C2, PBP-C4) from features alkoxy chains (ethoxy, butoxy) at C4 instead of a formylphenyl group. These compounds exhibit:

- Increased Lipophilicity : Longer alkyl chains (e.g., C10, C12) enhance hydrophobicity, favoring membrane permeability in biological systems.

- Lower Reactivity : Alkoxy groups are less reactive than formyl groups, limiting their utility in conjugation or sensing applications.

- Synthetic Yield Variability : Yields for PBP analogs range from 16% (PBP-C4) to 47% (PBP-C6), suggesting that introducing bulky substituents (like formylphenyl) may require optimized conditions .

Formyl-Containing Phenolic Derivatives

- NL Probe (Ethyl 2-(3-Formyl-4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate): This compound shares a 3-formylphenyl motif with the target molecule but includes a thiazole-carboxylate ester. The formyl group enables excited-state intramolecular proton transfer (ESIPT), making it a ratiometric fluorescent probe for biothiols . Comparison: this compound could similarly serve as a fluorophore precursor, though its lack of a thiazole ring may alter emission wavelengths or selectivity.

N-(Bis(4-(Benzyloxy)-3-Formylphenyl)-Methyl)-Pivalamide :

This compound from has dual formylphenyl groups protected by benzyl ethers. The formyl groups participate in bromination and condensation reactions, highlighting their versatility in organic synthesis .

Halogenated and Bulky-Substituted Phenols

- 4-Chloro-2-Methylphenol: A chlorinated analog with reported environmental persistence and toxicity . The chloro group increases electronegativity but lacks the aldehyde’s reactivity.

- ~212.24 g/mol for the target compound) .

- 4-(2-Bromoethyl)-2-Methylphenol: Bromine’s polarizability makes this compound a candidate for nucleophilic substitutions, contrasting with the formyl group’s electrophilic character .

Comparative Data Table

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties/Applications | Reference |

|---|---|---|---|---|

| This compound | C4: 3-formylphenyl; C2: methyl | ~212.24 | Electrophilic reactivity, fluorophore precursor | [3, 5] |

| 2-Methylphenol | C2: methyl | 108.14 | Bactericidal, lignin degradation | [2, 4] |

| PBP-C6 | C4: n-hexyloxy; C2: methyl | ~354.50* | Lipophilic, membrane-permeable | [1] |

| NL Probe | Thiazole-carboxylate + formyl | ~331.35 | ESIPT fluorescence, biothiol sensing | [3] |

| 4-Chloro-2-methylphenol | C4: chloro; C2: methyl | 142.59 | Environmental toxin | [7] |

| 4-(1-Adamantyl)-2-methylphenol | C4: adamantyl; C2: methyl | 242.36 | High thermal stability | [11] |

*Estimated based on PBP-C6 structure.

Key Findings and Implications

- Reactivity: The formyl group in this compound distinguishes it from alkoxy or halogenated analogs, enabling applications in fluorescent probes or pharmaceutical intermediates .

- Biological Activity: While simpler methylphenols exhibit bactericidal effects, the formylphenyl group may modulate toxicity or target specificity .

- Synthesis Challenges : Introducing the formylphenyl group likely requires protective strategies (e.g., benzyl ethers) to prevent side reactions, as seen in .

Biological Activity

4-(3-Formylphenyl)-2-methylphenol, a phenolic compound, has garnered attention in scientific research due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound features a formyl group and a phenolic hydroxyl group, which contribute to its reactivity and biological properties. The compound can be represented structurally as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity.

- Antioxidant Activity : The phenolic hydroxyl group can act as a hydrogen donor, scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, such as the nitric oxide synthase (iNOS) pathway.

Biological Activities

Research has indicated several key biological activities associated with this compound:

Antioxidant Activity

Studies have demonstrated that phenolic compounds exhibit significant antioxidant properties. For instance, the DPPH radical scavenging assay shows that this compound effectively reduces oxidative stress markers in vitro.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory potential through various assays:

- iNOS Inhibition : In RAW 264.7 macrophages, this compound showed significant inhibition of iNOS activity with an IC50 value of 25 µg/mL.

- NF-κB Pathway Modulation : Reporter gene assays indicated a decrease in NF-κB activity upon treatment with the compound.

Antimicrobial Activity

While some phenolic compounds exhibit antimicrobial properties, studies on this compound have shown limited efficacy against common pathogens. It displayed moderate activity against certain bacterial strains but was less effective against fungi.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

- Anticancer Properties : A study explored the effects of similar phenolic compounds on cancer cell lines, revealing that they could inhibit cell proliferation through apoptosis induction. While specific data on this compound is limited, the structural similarities suggest potential anticancer applications.

- Antidiabetic Effects : Compounds with similar structures have been investigated for their ability to modulate glucose metabolism, indicating a possible role for this compound in diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.